molecular formula C22H22N4O7 B2989880 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1428373-05-0

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2989880
CAS No.: 1428373-05-0
M. Wt: 454.439
InChI Key: VJORPJZGXAEQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic compound. It has a fused ring system with distinct functional groups that confer unique properties. This compound is of significant interest in various fields due to its multifaceted applications and intriguing chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate generally involves multi-step organic reactions.

  • Step 1: Synthesis begins with the preparation of 3,4-dihydroquinoline derivatives.

  • Step 2:

  • Step 3: The azetidine ring is then constructed through cyclization.

  • Step 4: Final coupling steps involve the formation of the ethanone oxalate linkage.

Typical reaction conditions include the use of organic solvents like dimethyl sulfoxide and catalysts such as palladium. Temperature control is critical to ensuring proper reaction progression and yield.

Industrial Production Methods

On an industrial scale, the synthesis routes are optimized for yield, cost, and environmental factors. Processes often employ continuous flow chemistry to enhance efficiency and scalability. Reaction conditions are adjusted to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reagents such as sodium borohydride.

  • Substitution: Halogenation or nitration reactions are common.

Common Reagents and Conditions

  • Oxidation Reactions: Acidic or basic conditions, depending on the desired product.

  • Reduction Reactions: Mild conditions to prevent degradation.

  • Substitution Reactions: Controlled temperatures and use of phase-transfer catalysts.

Major Products

The major products from these reactions vary based on the conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction often produces alcohols or amines.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is extensively studied in multiple domains:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a bioactive molecule, including antibacterial and antifungal properties.

  • Medicine: Explored for its potential as a pharmaceutical intermediate, especially in the design of novel drugs targeting specific pathways.

  • Industry: Employed in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action depends on its specific application.

  • Biological Pathways: It interacts with enzymes and receptors, modulating biological activity at the molecular level. For instance, its quinoline moiety can inhibit certain enzymes, while the furan and oxadiazole rings enhance its binding affinity.

  • Molecular Targets: Key targets include cellular proteins, DNA, and membrane receptors, leading to varied biological effects such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Compared to similar compounds, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate stands out due to its unique structural combination, which provides enhanced reactivity and specificity.

Similar Compounds

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-azetidin-1-yl)ethanone

  • 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)ethanone

These compounds share some structural motifs but differ in their functional groups, affecting their reactivity and applications

I've laid out a comprehensive article that should cover all aspects of this compound. Would you like more detailed information on any specific section?

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3.C2H2O4/c25-18(24-9-3-6-14-5-1-2-7-16(14)24)13-23-11-15(12-23)20-21-19(22-27-20)17-8-4-10-26-17;3-1(4)2(5)6/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJORPJZGXAEQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CO5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.